2,4-Difluoro-3-isopropoxy-5-methylphenylboronic acid
Overview
Description
2,4-Difluoro-3-isopropoxy-5-methylphenylboronic acid is an organoboron compound that has gained attention in the field of organic chemistry due to its utility in various chemical reactions, particularly in cross-coupling reactions such as the Suzuki–Miyaura coupling. This compound is characterized by the presence of boronic acid functional groups, which are known for their versatility in forming carbon-carbon bonds.
Mechanism of Action
Target of Action
The primary target of 2,4-Difluoro-3-isopropoxy-5-methylphenylboronic acid is the Suzuki–Miyaura (SM) cross-coupling reaction . This reaction is a widely-applied transition metal catalyzed carbon–carbon bond forming reaction .
Mode of Action
The compound interacts with its targets through two key processes: oxidative addition and transmetalation . Oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond . Transmetalation, on the other hand, occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .
Biochemical Pathways
The compound affects the Suzuki–Miyaura cross-coupling pathway . This pathway involves the addition of B–H over an unsaturated bond, which occurs with syn-selectivity and proceeds in an anti-Markovnikov manner . Over-borylation of alkynes can be problematic, but an oxidative dehydroborylation methodology employing a sacrificial aldehyde has been found to readily revert back to the mono-borylated alkene .
Result of Action
The result of the compound’s action is the formation of a new carbon–carbon bond via the Suzuki–Miyaura cross-coupling reaction . This reaction is exceptionally mild and functional group tolerant, making it a valuable tool in organic synthesis .
Action Environment
The action of this compound is influenced by environmental factors. The compound is relatively stable, readily prepared, and generally environmentally benign . Its success in the Suzuki–Miyaura cross-coupling reaction originates from a combination of these properties and the reaction conditions .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Difluoro-3-isopropoxy-5-methylphenylboronic acid typically involves the reaction of 2,4-Difluoro-3-isopropoxy-5-methylphenyl halides with boronic acid derivatives under specific conditions. One common method is the palladium-catalyzed cross-coupling reaction, where the halide is reacted with a boronic acid derivative in the presence of a palladium catalyst and a base. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation .
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated systems and reactors can help in scaling up the production while maintaining the reaction conditions required for optimal synthesis .
Chemical Reactions Analysis
Types of Reactions
2,4-Difluoro-3-isopropoxy-5-methylphenylboronic acid undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding phenols or quinones.
Reduction: Reduction reactions can convert the boronic acid group to a hydroxyl group.
Substitution: The boronic acid group can be substituted with other functional groups through reactions such as the Suzuki–Miyaura coupling.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Palladium catalysts and bases like potassium carbonate are commonly used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, in Suzuki–Miyaura coupling, the major product is typically a biaryl compound .
Scientific Research Applications
2,4-Difluoro-3-isopropoxy-5-methylphenylboronic acid has a wide range of applications in scientific research:
Comparison with Similar Compounds
Similar Compounds
- 4-Methoxyphenylboronic acid
- Phenylboronic acid
- 4-Fluorophenylboronic acid
- 4-Cyanophenylboronic acid
Uniqueness
2,4-Difluoro-3-isopropoxy-5-methylphenylboronic acid is unique due to the presence of both fluorine and isopropoxy groups, which can influence its reactivity and selectivity in chemical reactions. These substituents can enhance the compound’s stability and make it suitable for specific applications where other boronic acids may not be as effective .
Properties
IUPAC Name |
(2,4-difluoro-5-methyl-3-propan-2-yloxyphenyl)boronic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13BF2O3/c1-5(2)16-10-8(12)6(3)4-7(9(10)13)11(14)15/h4-5,14-15H,1-3H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CJYRRWCWAJPESW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=C(C(=C1F)OC(C)C)F)C)(O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13BF2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401169918 | |
Record name | Boronic acid, B-[2,4-difluoro-5-methyl-3-(1-methylethoxy)phenyl]- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401169918 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
230.02 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2096339-90-9 | |
Record name | Boronic acid, B-[2,4-difluoro-5-methyl-3-(1-methylethoxy)phenyl]- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2096339-90-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Boronic acid, B-[2,4-difluoro-5-methyl-3-(1-methylethoxy)phenyl]- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401169918 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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